N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methoxybenzamide
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Overview
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methoxybenzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methoxybenzamide typically involves the reaction of 5-chloroindole with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, or immune response . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methoxybenzamide can be compared with other indole derivatives such as:
Properties
Molecular Formula |
C18H17ClN2O2 |
---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C18H17ClN2O2/c1-23-17-5-3-2-4-14(17)18(22)20-9-8-12-11-21-16-7-6-13(19)10-15(12)16/h2-7,10-11,21H,8-9H2,1H3,(H,20,22) |
InChI Key |
SMFLTXUPEWBDQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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